4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid
Description
Properties
Molecular Formula |
C10H7F3O3 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,15,16) |
InChI Key |
GLJPZWWEDNBDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Trifluoromethyl-a-oxo-benzenepropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-(m-(Trifluoromethyl)benzylidene)hydantoin with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures to accommodate larger quantities while maintaining consistency and quality.
Chemical Reactions Analysis
3-Trifluoromethyl-a-oxo-benzenepropanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes .
Scientific Research Applications
Dipeptidyl Peptidase-IV Inhibitors
One of the primary applications of 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid derivatives is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors. These compounds are crucial for the management of type 2 diabetes as they enhance insulin sensitivity and glucose metabolism.
Case Study: Sitagliptin Synthesis
- Sitagliptin , a well-known DPP-IV inhibitor used in diabetes treatment, can be synthesized using intermediates derived from 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid. This synthesis pathway has been documented to yield high purity and efficacy in inhibiting DPP-IV activity .
| Compound | Role in Synthesis | Yield (%) |
|---|---|---|
| 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid | Intermediate | 87% |
| Sitagliptin | Final product | >95% |
Inhibition of Enzymatic Activity
Research has demonstrated that derivatives of 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid can act as potent inhibitors of various enzymes beyond DPP-IV. For instance, studies have shown that analogs can inhibit 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in tyrosine catabolism.
Case Study: Enzyme Inhibition
- A series of synthesized analogs exhibited Ki values (inhibitory constants) ranging from 10 to 22 µM against 4-hydroxyphenylpyruvate dioxygenase . This suggests a promising avenue for developing treatments for metabolic disorders linked to enzyme dysregulation.
Lipophilicity and Bioavailability
The trifluoromethyl and phenyl groups contribute to the lipophilicity of the compound, making it suitable for various biochemical applications. Enhanced lipophilicity often correlates with improved bioavailability in pharmacological contexts.
Synthetic Intermediate in Drug Development
The compound serves as a key synthetic intermediate in the development of other pharmaceutical agents. Its ability to participate in various chemical reactions allows it to be modified into numerous derivatives with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-a-oxo-benzenepropanoic acid involves its interaction with specific molecular targets and pathways within biological systems . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The oxo group plays a crucial role in the compound’s reactivity, enabling it to participate in various biochemical reactions . These interactions ultimately lead to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Impact: The oxo group in the target compound increases electrophilicity at C2, facilitating nucleophilic attacks, whereas the hydroxy group in (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid supports hydrogen bonding and chirality . Replacing the carboxylic acid (-COOH) with a nitrile (-CN) () reduces acidity but enhances reactivity in cyanation or coupling reactions.
Substituent Effects: Phenyl vs. 4-Fluorophenyl () enhances electron-withdrawing effects, which could improve binding in receptor-targeted drug candidates.
Chirality and Synthesis: The target compound’s non-chiral oxo group contrasts with the chiral hydroxy analog (), which is synthesized via asymmetric reduction. Such chiral derivatives are critical for enantioselective drug development .
Safety and Stability :
- Carbamate-containing derivatives () exhibit modified stability and toxicity profiles, requiring specific handling protocols compared to the parent acid .
Biological Activity
4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of trifluoromethyl and phenyl groups enhances its lipophilicity, making it an interesting candidate for various biochemical applications, including enzyme inhibition and interaction with biomolecules.
The compound is characterized by the following chemical formula:
- Molecular Formula : CHFO
- Molecular Weight : 240.16 g/mol
The biological activity of 4,4,4-trifluoro-2-oxo-3-phenylbutanoic acid is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its medicinal applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition :
- Antioxidant Activity :
-
Potential Therapeutic Applications :
- Due to its structural characteristics and biological activity, it may serve as a lead compound for the development of pharmaceuticals targeting various conditions, including metabolic disorders and neurodegenerative diseases.
Case Studies
Several studies have explored the biological implications of 4,4,4-trifluoro-2-oxo-3-phenylbutanoic acid:
- Study on Esterase Profile :
- Antioxidant Studies :
Comparative Analysis
To understand the significance of 4,4,4-trifluoro-2-oxo-3-phenylbutanoic acid in comparison to similar compounds, a table summarizing key characteristics and biological activities is presented below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid | CHFO | Selective CES inhibitor; Antioxidant |
| 4-(Trifluoromethyl)benzoic acid | CHFO | Moderate enzyme inhibition; Antimicrobial |
| 3-Methyl-4-(trifluoromethyl)benzoic acid | CHFO | Non-selective enzyme inhibition; Lower antioxidant activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid, and how do fluorine substituents influence reaction conditions?
- Methodological Answer : Fluorinated aromatic compounds often require halogen exchange or trifluoromethylation strategies. For example, nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) or cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated aryl halides can introduce trifluoromethyl groups. The ketone and carboxylic acid functionalities may be introduced via Claisen condensation or oxidation of alcohol intermediates. Fluorine’s electron-withdrawing effects necessitate milder acidic conditions (e.g., glacial acetic acid) to avoid decarboxylation .
Q. How can researchers ensure high purity of 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid during isolation?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., acetonitrile/water mixtures) or chromatographic purification (silica gel with ethyl acetate/hexane gradients) is effective. For acidic impurities, ion-exchange chromatography or acid-base extraction (e.g., aqueous NaHCO₃ wash) can isolate the carboxylic acid. Purity validation via HPLC (C18 column, 0.1% TFA in mobile phase) ensures >98% purity, as demonstrated for structurally related fluorophenylacetic acids .
Advanced Research Questions
Q. How can contradictory crystallographic and NMR data for 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid be resolved?
- Methodological Answer : Discrepancies between XRD and NMR often arise from dynamic effects (e.g., keto-enol tautomerism). Refinement using SHELXL with twinning or disorder modeling can improve XRD accuracy . For NMR, variable-temperature experiments (VT-NMR) in DMSO-d₆ or CDCl₃ can identify tautomeric equilibria. Computational validation (DFT calculations of NMR chemical shifts) using Gaussian or ORCA software aligns experimental and theoretical data .
Q. What strategies mitigate the challenges of ¹⁹F NMR signal splitting due to J-coupling in fluorinated analogs?
- Methodological Answer : Decoupling techniques (e.g., ¹H-¹⁹F decoupling) or using deuterated solvents reduce splitting. For complex splitting patterns, 2D NMR (e.g., COSY or HSQC) resolves overlapping signals. Referencing internal standards (e.g., CFCl₃) ensures chemical shift consistency. For quantification, integration of non-overlapping signals (e.g., ortho-fluorine) is recommended, as shown in trifluoromethylbenzaldehyde studies .
Q. How can computational modeling predict the reactivity of 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model electrophilic sites (e.g., ketone carbonyl). Fukui indices identify nucleophilic attack regions, while Molecular Electrostatic Potential (MEP) maps highlight electron-deficient areas. Solvent effects (PCM model) refine predictions for aqueous or organic media. These methods are validated for fluorinated butanoic acid derivatives in PubChem datasets .
Data Analysis and Experimental Design
Q. What statistical approaches reconcile conflicting bioactivity data across multiple assays for fluorinated analogs?
- Methodological Answer : Multivariate analysis (PCA or PLS regression) identifies assay-specific variables (e.g., solvent polarity, pH). Robust outlier detection (Grubbs’ test) excludes anomalous data points. Meta-analysis of dose-response curves (IC₅₀ comparisons) using GraphPad Prism normalizes inter-assay variability. Iterative refinement, as described in qualitative research frameworks, improves reproducibility .
Q. How to design a stability study for 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid under varying pH and temperature?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) uses buffers (pH 1–13) at 40°C/75% RH. Samples are analyzed via UPLC-MS at intervals (0, 1, 3, 6 months) to track degradation products (e.g., decarboxylation or hydrolysis). Arrhenius plots predict shelf life. For fluorinated compounds, fluorine-specific detectors (19F NMR) enhance sensitivity .
Structural Characterization
Q. What crystallographic software and parameters are critical for refining the crystal structure of fluorinated butanoic acids?
- Methodological Answer : SHELXL-2018 refines heavy atoms (F, O) with anisotropic displacement parameters. Twinning (BASF parameter) and H-bonding networks (PLATON analysis) are modeled. For low-resolution data, constraints (e.g., rigid-body refinement) improve R-factors. Validation tools (CCDC Mercury) ensure geometric accuracy, as applied to 4-(2-fluorophenyl)-4-oxobutanoic acid .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
